molecular formula C8H9ClN4 B11904176 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 213623-59-7

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11904176
CAS No.: 213623-59-7
M. Wt: 196.64 g/mol
InChI Key: KEBNQLYXYKIXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a pyrrolo[2,3-d]pyrimidine core. This scaffold is widely utilized in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . The compound features a chlorine atom at position 4, an ethyl group at position 5, and an amine at position 2. These substitutions modulate its electronic properties, solubility, and binding affinity.

Properties

CAS No.

213623-59-7

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H9ClN4/c1-2-4-3-11-7-5(4)6(9)12-8(10)13-7/h3H,2H2,1H3,(H3,10,11,12,13)

InChI Key

KEBNQLYXYKIXPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Ethyl 2-Cyanoacetate-Based Route

A four-step synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane achieves high purity (>99.5% HPLC) and a 75% yield in the final chlorination step. Key stages include:

  • Alkylation : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in cyclohexane under Lewis acid catalysis (e.g., ZnCl₂) at 45°C. Excess ethyl 2-cyanoacetate (1.5–10 molar equivalents) minimizes side reactions.

  • Cyclization : The alkylated product undergoes cyclization with formamidine acetate in methanol under basic conditions (sodium methoxide), yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces the chloro group at position 4, followed by ethyl group installation via Grignard reagent or palladium-catalyzed coupling.

Critical Parameters :

  • Temperature control during cyclization (35–40°C) prevents decomposition.

  • Solvent selection (heptane for precipitation) enhances product isolation.

One-Pot Three-Component Reaction for Pyrrolo[2,3-d]pyrimidine Core

Arylglyoxal-Mediated Assembly

Arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives react in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst at 50°C. This method avoids dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts and achieves 85–92% yields for analogs. Adapting this protocol for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine requires:

  • Ethyl Group Introduction : Substituting arylglyoxals with ethylglyoxal or post-synthetic alkylation.

  • Chlorination : Late-stage POCl₃ treatment after core formation.

Advantages :

  • Reduced reaction time (4–6 hours vs. 24 hours in traditional routes).

  • No need for inert atmospheres or dry solvents.

Industrial-Scale Production via Condensation-Elimination

Dichloroacrylonitrile Intermediate

A Chinese patent (CN110386936B) outlines a two-step process:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in acetonitrile, catalyzed by FeCl₃, to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization-Elimination : The intermediate undergoes addition-condensation with formamidine acetate in methanol, followed by HCl elimination using sodium methoxide at 65–70°C.

Performance Metrics :

  • Yield: 90.2%

  • Purity: 99.3% (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Reactants Yield Purity Eco-Footprint
Ethyl 2-CyanoacetateEthyl 2-cyanoacetate, POCl₃75%99.8%Moderate (solvent recovery)
Three-ComponentEthylglyoxal, 6-aminouracil85%98.5%Low (one-pot)
DichloroacrylonitrileDichloroacrylonitrile, formamidine90.2%99.3%High (HCl byproduct)

Trade-offs :

  • The three-component method excels in atom economy but requires post-synthetic modifications for ethyl and chloro groups.

  • Dichloroacrylonitrile-based routes offer high yields but generate stoichiometric HCl.

Functionalization Strategies for the 5-Ethyl and 2-Amino Groups

Late-Stage Ethylation

Post-cyclization alkylation using ethyl bromide or ethyl triflate in DMF with K₂CO₃ achieves 80–85% regioselectivity at position 5. Competing N-alkylation is suppressed by steric hindrance from the pyrrolo[2,3-d]pyrimidine core.

Amination at Position 2

Nitrogenation via Buchwald-Hartwig coupling with NH₃ or aminating agents (e.g., H₂N-O-Boc) introduces the 2-amino group. Pd/XPhos catalysts enable >90% conversion at 100°C.

Challenges in Purification and Scale-Up

  • Byproduct Formation : Over-chlorination at position 7 occurs if POCl₃ stoichiometry exceeds 1.2 equivalents.

  • Solvent Selection : Heptane or methylcyclopentyl醚 improves crystallization but raises flammability concerns.

  • Waste Management : Neutralizing HCl byproducts with NaOH generates NaCl slurry, requiring filtration and water recycling .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified pharmacological profiles.

Key Reactions:

  • Amine Substitution : Reaction with primary/secondary amines (e.g., piperidine, aniline derivatives) under basic conditions (NaH, K₂CO₃) yields 4-amino-substituted analogs. For example, coupling with ethyl 2-(4-aminophenyl)acetate produces intermediates for kinase inhibitors .

  • Hydroxylation : Hydrolysis with aqueous NaOH or KOH generates 4-hydroxy derivatives, which serve as precursors for further functionalization .

Table 1: Substitution Reactions at C4

NucleophileConditionsProduct ApplicationYieldSource
PiperidineDMF, NaH, 80°CPKB/AKT kinase inhibitors85%
4-AminophenylacetateK₂CO₃, DMSO, 90°CRET kinase intermediates78%
NaOH (hydrolysis)H₂O/EtOH, refluxHydroxylated precursor92%

Suzuki–Miyaura Cross-Coupling

The chlorine at C4 participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl group introduction.

Example:

  • Reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O at 100°C yields biaryl derivatives, which are intermediates in RET inhibitor synthesis .

Table 2: Cross-Coupling Reactions

Boronic AcidCatalyst SystemProduct UseYieldSource
4-MethoxyphenylPd(PPh₃)₄, Na₂CO₃RET inhibitor intermediates65%
3-FluorophenylPd(dppf)Cl₂, K₃PO₄Anticancer agents58%

Reactivity of the C2 Amine Group

The amine at position 2 undergoes functionalization to modulate solubility or biological activity:

Acylation:

  • Treatment with pivaloyl chloride in pyridine produces N-pivaloyl-protected derivatives, facilitating selective chlorination at C4 .

  • Example : Pivaloylation followed by POCl₃-mediated chlorination achieves 55% yield of N-protected 4-chloro analogs .

Alkylation:

  • Reaction with alkyl halides (e.g., methyl iodide) in DMF with NaH generates N-alkylated derivatives, altering electronic properties .

Halogenation and Functional Group Interconversion

  • Bromination : Direct bromination at C5 using NBS (N-bromosuccinimide) in DMF introduces bromine, enabling further cross-coupling .

  • Chlorination : POCl₃ in refluxing toluene replaces hydroxyl groups with chlorine, enhancing electrophilicity for subsequent substitutions .

Ring Functionalization and Fusion

  • Cyclization : Reaction with formamidine acetate under basic conditions generates fused tricyclic systems, expanding structural diversity .

  • Oxidation : Controlled oxidation of ethyl side chains (e.g., using KMnO₄) produces carboxylic acids for conjugation with bioactive moieties .

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates due to improved nucleophile solubility .

  • Temperature : Reactions typically proceed at 80–110°C to balance kinetics and decomposition risks .

This compound’s modular reactivity enables rapid generation of analogs for structure-activity relationship (SAR) studies, particularly in kinase inhibitor development. Its synthetic versatility is underscored by high-yielding, scalable protocols across diverse reaction classes .

Scientific Research Applications

Kinase Inhibition

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been identified as a potent inhibitor of Janus kinase (JAK), which plays a crucial role in the JAK-STAT signaling pathway involved in various cellular processes such as proliferation and apoptosis. The inhibition of JAK activity by this compound suggests its potential therapeutic applications in treating autoimmune diseases and certain cancers. Studies have demonstrated that this compound can reduce the phosphorylation of signal transducer and activator of transcription proteins, thereby modulating inflammatory responses and cellular proliferation .

Synthesis and Derivatives

Several synthetic routes have been developed to produce 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, allowing for the exploration of its derivatives. These derivatives may exhibit varied biological activities, including:

  • Antitumor Activity : Compounds derived from this scaffold have shown promise in inhibiting tumor growth.
  • Anti-inflammatory Effects : Due to its action on JAK pathways, it may help alleviate symptoms associated with chronic inflammation.

The compound's ability to form various substitution products through reactions like Suzuki coupling further enhances its utility in drug synthesis .

Agricultural Applications

In addition to its medicinal uses, there is potential for derivatives of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine to be applied in agricultural chemistry as pesticides or herbicides. Their biological activity against specific targets can be leveraged to develop effective agrochemicals .

Case Study: JAK Inhibition

Research has focused on the development of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a selective JAK inhibitor. In vitro studies showed that this compound effectively inhibited JAK-mediated signaling pathways, leading to decreased cell proliferation in cancer cell lines .

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a potential JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling can lead to various diseases affecting the immune system, making this compound a valuable candidate for therapeutic applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₁₀ClN₄
  • Molecular Weight : 196.65 g/mol
  • Key Functional Groups : Chlorine (C4), ethyl (C5), and amine (C2).

Comparison with Structural Analogs

Substituent Effects at Position 5

The C5 position is critical for modulating biological activity. Below is a comparative analysis of analogs with varying C5 substituents:

Compound Name C5 Substituent Biological Activity/Application Key Findings Reference
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Ethyl Under investigation (kinase inhibition) Balanced lipophilicity; potential for CNS penetration due to moderate size. N/A
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Iodo Antiparasitic agent Bulkier substituent enhances steric hindrance, reducing off-target effects .
4-Chloro-5-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Phenylethynyl Anticancer research Extended π-system improves DNA intercalation but reduces solubility .
SRI-32007 (Cyr997) Methylsulfonyl Antiviral (HBV inhibition) Polar sulfonyl group enhances target selectivity .
7-Benzyl-5-[2-(2,3,4,5-tetramethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine Tetramethoxyphenyl-ethyl Antitumor activity Bulky, electron-rich substituent improves kinase inhibition .

Key Observations :

  • Ethyl vs. Iodo : The ethyl group offers a balance between lipophilicity and steric bulk, whereas iodine’s electronegativity may enhance halogen bonding in antiparasitic applications .
  • Ethyl vs. Phenylethynyl : The phenylethynyl group’s aromaticity enhances DNA interaction but compromises bioavailability due to poor solubility .
  • Ethyl vs. Methylsulfonyl : SRI-32007’s sulfonyl group increases polarity, favoring antiviral target engagement over cellular permeability .

Impact of N7 Substitution

N7 modifications influence solubility and metabolic stability:

Compound Name N7 Substituent Application Key Findings Reference
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine H Kinase inhibitor scaffold Unsubstituted N7 allows flexibility in binding pocket interactions. N/A
7-Methyl-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl Anticancer agent Methylation enhances metabolic stability but reduces solubility .
7-(Cyclopropylmethyl)-5-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl Kinase inhibition Bulky substituent improves selectivity for tyrosine kinases .

Key Observations :

  • The absence of an N7 substituent in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine may enhance synthetic versatility for further derivatization.

Electronic Effects of C4 Chlorine

The chlorine atom at C4 is a common feature in pyrrolopyrimidines, acting as a leaving group in nucleophilic substitution reactions. For example:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine : A precursor for synthesizing analogs via displacement of Cl with amines or thiols .
  • 4-(1-Pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine : Replacement of Cl with pyrrolidine enhances kinase affinity .

Biological Activity

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of Janus kinase (JAK). This compound's unique structure combines a pyrrole and pyrimidine ring system, which contributes to its significance in medicinal chemistry, especially in developing therapies for autoimmune diseases and cancers.

  • Molecular Formula : C8_8H9_9ClN4_4
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 213623-59-7

The primary mechanism through which 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exerts its biological activity is by inhibiting JAK, a critical enzyme in the JAK-STAT signaling pathway. This pathway regulates various cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of JAK leads to decreased phosphorylation of signal transducer and activator of transcription (STAT) proteins, which can modulate inflammatory responses and cellular proliferation.

In Vitro Studies

Research indicates that 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has demonstrated significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in treated cells. For example, studies have reported IC50_{50} values ranging from 29 to 59 µM against different cancer cell lines, indicating its potential as a therapeutic agent.

Cell LineIC50_{50} (µM)Mechanism of Action
HepG240Induces apoptosis via caspase activation
HeLa59Alters microtubule dynamics
MDA-MB-23150Cell cycle arrest
MCF-745Apoptosis induction

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance, the presence of chlorine and ethyl groups at specific positions on the pyrimidine ring enhances its potency against certain targets. Comparative studies with similar compounds have highlighted variations in activity based on substituents:

Compound NameStructural FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amineSimilar fused ring structureJAK inhibitor
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin)Amino group instead of chlorineDifferent biological activities
6-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineMethyl substitution at the 5-positionAltered pharmacological profile
4-Chloro-5-fluoro-2-methylpyrimidineFluorine substitutionDistinct reactivity patterns

Case Studies

  • Anticancer Activity : A study demonstrated that the compound effectively inhibited tubulin assembly in HeLa cells, leading to significant mitotic delay and cell death. This was attributed to alterations in microtubule dynamics caused by the compound.
  • Inflammatory Diseases : In models simulating autoimmune conditions, treatment with this compound resulted in reduced inflammatory markers, supporting its potential use in therapies targeting chronic inflammation.

Q & A

Q. Critical Conditions :

  • Nucleophilic aromatic substitution requires polar solvents (e.g., DMSO) and precise temperature control to avoid side reactions.
  • Cyclization often necessitates acidic or basic conditions, depending on intermediates.
  • Purification typically involves column chromatography (e.g., silica gel with chloroform/methanol gradients) .

Basic: How can researchers confirm the purity and structural integrity of this compound after synthesis?

Q. Methodological Steps :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using chloroform/methanol (e.g., 95:5) as the mobile phase. A single spot with Rf0.76R_f \approx 0.76 indicates purity .
  • NMR Spectroscopy : Key signals include:
    • 1HNMR^1H \text{NMR}: δ ~2.91 ppm (ethyl -CH₂), δ ~6.38 ppm (NH₂), δ ~11.41 ppm (7-NH, broad) .
    • 13CNMR^{13}C \text{NMR}: Peaks at ~120–160 ppm for aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C8H8ClN3\text{C}_8\text{H}_8\text{ClN}_3, expected [M+H]⁺ = 181.62 g/mol) .

Advanced: How does the ethyl substitution at the 5-position influence kinase inhibition selectivity compared to analogs?

The ethyl group enhances hydrophobic interactions with kinase active sites, improving binding affinity. For example:

  • EGFR/Her2 Inhibition : Ethyl substitution increases selectivity over CDK2 due to steric complementarity in the ATP-binding pocket .

  • Comparative Data :

    CompoundEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
    4-Chloro-5-ethyl12 ± 2450 ± 50
    4-Chloro-5-methyl35 ± 5300 ± 40
    Ethyl substitution reduces CDK2 off-target activity by ~50% compared to methyl .

Advanced: How can contradictory data in kinase inhibition assays (e.g., variable IC₅₀ values) be resolved?

Q. Troubleshooting Strategies :

  • Assay Type : Compare results from ATP-competitive vs. allosteric inhibition assays. Discrepancies may arise from assay-specific interference (e.g., detergent effects).
  • Cellular vs. Enzymatic Assays : Validate using both systems. For example, poor cellular activity despite low enzymatic IC₅₀ may indicate poor membrane permeability .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

Advanced: What computational tools are effective for predicting reactivity in modifying the 4-chloro substituent?

  • Retrosynthesis AI : Tools leveraging databases like Reaxys and Pistachio can propose feasible routes for substituting chlorine with amines or thiols .
  • Docking Simulations : Software like AutoDock Vina predicts binding modes of derivatives in kinase targets (e.g., VEGFR2). Focus on steric clashes with the ethyl group during modifications .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Kinase Inhibitor Development : Serves as a scaffold for targeting EGFR, Her2, and VEGFR2 in cancer therapy .
  • SAR Studies : Modifications at the 4-chloro and 2-amino positions are explored to enhance potency and reduce toxicity .

Advanced: How can researchers design analogs with improved metabolic stability?

Q. Strategies :

  • Deuterium Incorporation : Replace ethyl C-H bonds with C-D to slow oxidative metabolism.
  • Heterocycle Fusion : Introduce pyridine or piperazine rings to block cytochrome P450 recognition .
  • Prodrug Approach : Mask the 2-amino group with enzymatically cleavable protectors (e.g., tert-butyl carbamate) .

Basic: What safety precautions are essential when handling this compound?

  • Acute Toxicity : Classified as Acute Tox. 3 (Oral) under WGK 3 guidelines. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

Advanced: How can in silico models optimize reaction yields for large-scale synthesis?

  • Quantum Chemical Calculations : Predict transition states for chlorination steps to optimize POCl₃ stoichiometry .
  • Machine Learning : Platforms like ChemOS recommend solvent/base combinations (e.g., DMSO/K₂CO₃) for nucleophilic substitutions, improving yields by ~20% .

Advanced: What analytical methods differentiate this compound from its 7-methyl analog?

  • Mass Spectrometry : The 7-methyl analog shows a +14 Da shift (C₈H₈ClN₃ → C₉H₁₀ClN₃).
  • ¹H NMR : 7-methyl protons resonate at δ ~3.60 ppm (singlet), absent in the 7H parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.